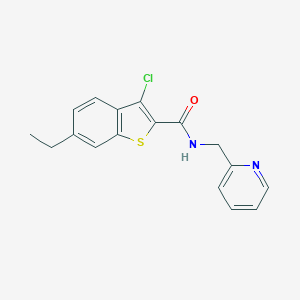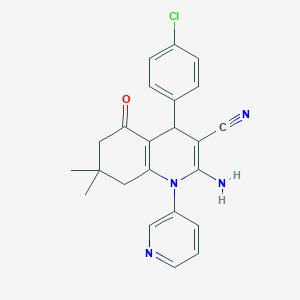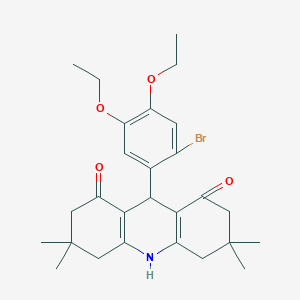![molecular formula C23H29N5O5S B446679 N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE](/img/structure/B446679.png)
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a combination of adamantyl, sulfonyl, phenyl, nitro, and pyrazole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using nitric acid and sulfuric acid.
Adamantylation: The adamantyl group can be introduced through a nucleophilic substitution reaction involving an adamantyl halide and an amine.
Sulfonylation: The sulfonyl group can be introduced by reacting the amine with a sulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Common reagents include nucleophiles like amines or thiols.
Major Products
Reduction of Nitro Group: The major product would be the corresponding amine.
Substitution of Sulfonyl Group: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used as a probe to study biological processes, particularly those involving the sulfonyl or nitro groups.
Mecanismo De Acción
The mechanism of action of N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The adamantyl group may enhance the compound’s binding affinity and stability, while the sulfonyl and nitro groups may participate in specific interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide
- N-(4-nitrophenyl)acetamide
- 4-nitro-3,5-dimethyl-1H-pyrazole
Uniqueness
N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the combination of its structural features, which include the adamantyl, sulfonyl, phenyl, nitro, and pyrazole groups. This combination imparts specific properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H29N5O5S |
|---|---|
Peso molecular |
487.6g/mol |
Nombre IUPAC |
N-[4-(1-adamantylsulfamoyl)phenyl]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C23H29N5O5S/c1-14-22(28(30)31)15(2)27(25-14)13-21(29)24-19-3-5-20(6-4-19)34(32,33)26-23-10-16-7-17(11-23)9-18(8-16)12-23/h3-6,16-18,26H,7-13H2,1-2H3,(H,24,29) |
Clave InChI |
RXVVPXUTZVTPBX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B446596.png)
![Ethyl 4-ethyl-2-[(3-{5-nitro-2-furyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B446598.png)
![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B446602.png)
![3-(2-chloro-6-fluorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B446603.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B446604.png)
![3-({[4-(4-Tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B446605.png)
![N-[1-(1-adamantyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B446607.png)
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B446608.png)


![4-({(Z)-[1-(3-chlorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}amino)-3-methoxy-N-phenylbenzenesulfonamide](/img/structure/B446615.png)
![N-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B446616.png)
![Propyl 4-ethyl-5-methyl-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B446617.png)

